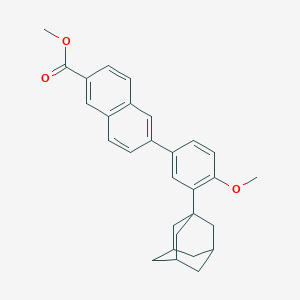
Clocortolona Caproato
Descripción general
Descripción
El caproato de clocortolona es un éster de corticosteroide sintético utilizado principalmente por sus propiedades antiinflamatorias y antipruriginosas. Es un derivado de la clocortolona, un corticosteroide de potencia media, y se utiliza a menudo en formulaciones tópicas para tratar diversas afecciones cutáneas como la dermatitis y el eczema .
Aplicaciones Científicas De Investigación
El caproato de clocortolona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los corticosteroides y sus derivados.
Biología: Se ha investigado por sus efectos en los procesos celulares y las vías de la inflamación.
Medicina: Se utiliza en el desarrollo de tratamientos tópicos para afecciones inflamatorias de la piel.
Industria: Se emplea en la formulación de cremas y ungüentos farmacéuticos
Mecanismo De Acción
El caproato de clocortolona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión induce la translocación del complejo receptor-ligando al núcleo, donde interactúa con secuencias específicas de ADN para regular la transcripción de proteínas antiinflamatorias. El compuesto inhibe la liberación de ácido araquidónico, un precursor de mediadores proinflamatorios como las prostaglandinas y los leucotrienos .
Análisis Bioquímico
Biochemical Properties
Clocortolone Caproate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by inhibiting the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids . This inhibition leads to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, Clocortolone Caproate induces the production of lipocortins, which further suppresses the inflammatory response .
Cellular Effects
Clocortolone Caproate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Clocortolone Caproate binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus and regulates the transcription of target genes . This regulation results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of Clocortolone Caproate involves its binding to glucocorticoid receptors, which then translocate to the cell nucleus and interact with specific DNA sequences to modulate gene expression . These proteins inhibit the release of arachidonic acid, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, Clocortolone Caproate can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clocortolone Caproate have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that Clocortolone Caproate maintains its anti-inflammatory effects over extended periods, although continuous use may lead to skin thinning and other adverse effects . In vitro and in vivo studies have demonstrated that the compound’s efficacy remains consistent with short-term applications .
Dosage Effects in Animal Models
The effects of Clocortolone Caproate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, Clocortolone Caproate can cause systemic toxicity, including adrenal suppression and metabolic disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance the therapeutic benefits but increases the risk of adverse effects .
Metabolic Pathways
Clocortolone Caproate is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by hepatic enzymes, including cytochrome P450 isoforms . The compound is converted into inactive metabolites, which are then excreted via the kidneys . The metabolic pathways of Clocortolone Caproate also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion .
Transport and Distribution
Clocortolone Caproate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which aids in its distribution throughout the body . The compound’s localization and accumulation are influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . Transporters and binding proteins, such as albumin, play a role in its distribution and bioavailability .
Subcellular Localization
The subcellular localization of Clocortolone Caproate is primarily within the cytoplasm and nucleus . Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus . In the nucleus, Clocortolone Caproate modulates gene expression by interacting with specific DNA sequences . Post-translational modifications, such as phosphorylation, can influence its activity and localization within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El caproato de clocortolona se sintetiza mediante la esterificación de la clocortolona con ácido caproico. La reacción suele implicar el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster .
Métodos de producción industrial
En entornos industriales, el caproato de clocortolona se produce haciendo reaccionar la clocortolona con ácido caproico en presencia de un catalizador adecuado. La mezcla de reacción se purifica luego mediante técnicas como la recristalización o la cromatografía para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones
El caproato de clocortolona sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo en el caproato de clocortolona pueden oxidarse para formar cetonas o ácidos carboxílicos.
Reducción: Los grupos carbonilo pueden reducirse para formar alcoholes.
Sustitución: Las reacciones de halogenación pueden ocurrir en posiciones específicas en el esqueleto esteroideo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄).
Sustitución: La halogenación se puede lograr utilizando reactivos como el cloro (Cl₂) o el bromo (Br₂) en condiciones controladas.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados.
Comparación Con Compuestos Similares
Compuestos similares
Pivolato de clocortolona: Otro derivado de éster de clocortolona, utilizado para fines terapéuticos similares.
Butirato de hidrocortisona: Un corticosteroide de potencia media con propiedades antiinflamatorias similares.
Valerato de betametasona: Un corticosteroide potente utilizado en formulaciones tópicas
Singularidad
El caproato de clocortolona es único debido a su esterificación específica con ácido caproico, que mejora su lipofilia y penetración en la piel. Esta propiedad permite una aplicación tópica eficaz y una acción prolongada en comparación con otros ésteres de corticosteroides .
Propiedades
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRTBFDFNRBQO-ANHDKODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964141 | |
| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-71-8 | |
| Record name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCORTOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



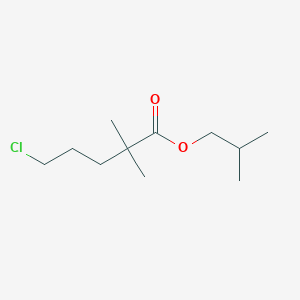
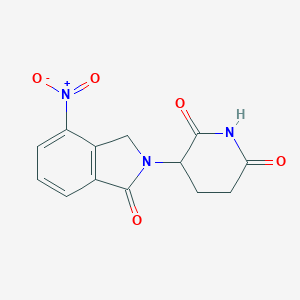
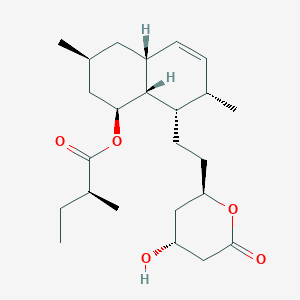


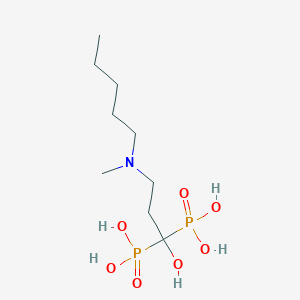

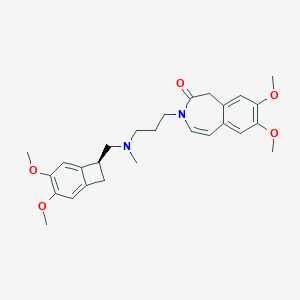



![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)
